![molecular formula C14H21N5O2S B5661072 (3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5661072.png)
(3R*,4S*)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine
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Overview
Description
- (3R,4S)-1-[(2-methyl-2H-1,2,3-benzotriazol-4-yl)sulfonyl]-4-propylpyrrolidin-3-amine** is a compound of interest in organic chemistry due to its complex structure and potential applications. Its synthesis and properties are derived from its unique molecular structure, which includes a benzotriazole moiety and a propylpyrrolidinamine group.
Synthesis Analysis
- The synthesis of related compounds involves double reduction of cyclic sulfonamides derived from a chiral pool and using an intramolecular Heck reaction (Evans, 2007).
- Another relevant method includes the reaction of 1,1'-sulfonylbis(benzotriazole) with secondary amines, leading to the formation of similar compounds (Katritzky et al., 2007).
Molecular Structure Analysis
- The molecular structure of related compounds has been characterized using techniques like XRD, FT-IR, UV–Vis, and NMR. These studies provide detailed information about the molecular and chemical properties, revealing the electrophilic and nucleophilic nature of the compounds (Gültekin et al., 2020).
Chemical Reactions and Properties
- Benzotriazole-based compounds like this one can be involved in various chemical reactions, including diazotransfer reactions and acylations (Katritzky et al., 2010).
Physical Properties Analysis
- The physical properties of such compounds can be determined through their crystallization behavior and interactions with different reagents. Studies have shown that these compounds can form two-dimensional networks and adopt specific conformations based on the interactions with other molecules (Li et al., 2012).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are influenced by the presence of the benzotriazole and sulfonamide groups. These groups play a significant role in determining the electrophilic and nucleophilic nature of the compounds and their potential as intermediates in organic synthesis (Kitamura et al., 2003).
properties
IUPAC Name |
(3R,4S)-1-(2-methylbenzotriazol-4-yl)sulfonyl-4-propylpyrrolidin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O2S/c1-3-5-10-8-19(9-11(10)15)22(20,21)13-7-4-6-12-14(13)17-18(2)16-12/h4,6-7,10-11H,3,5,8-9,15H2,1-2H3/t10-,11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPTUONOTJGWJJ-QWRGUYRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CN(CC1N)S(=O)(=O)C2=CC=CC3=NN(N=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=CC=CC3=NN(N=C32)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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